molecular formula C66H81Cl6N6O18PS B1237817 u Kraine

u Kraine

Cat. No.: B1237817
M. Wt: 1522.1 g/mol
InChI Key: LFTDQODXWHAEQD-FPEAUZLZSA-K
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Description

Historical Background and Discovery

Ukrain, also known by its research code NSC-631570, is a semi-synthetic compound first synthesized in 1978 by Ukrainian chemist Vasyl Novytskyi. Derived from the greater celandine plant (Chelidonium majus L.), its development was inspired by historical uses of C. majus in traditional medicine for treating inflammatory conditions and malignancies. The compound’s name reflects its national origin, honoring Ukraine, and it has been commercially produced by the Austrian firm Nowicky Pharma since its inception.

Early research focused on isolating C. majus alkaloids, particularly chelidonine, which forms the basis of Ukrain’s structure. The compound emerged during a period of intensified interest in plant-derived anticancer agents, with Novytskyi pioneering the conjugation of chelidonine with thiophosphoric acid to enhance cytotoxic selectivity. Despite its controversial therapeutic claims, Ukrain has been the subject of over 100 preclinical studies and multiple clinical trials since the 1980s.

Nomenclature and Identification Parameters

Ukrain is systematically identified through the following parameters:

Parameter Value
IUPAC Name (3aS,12bS)-3a,12b-Dihydro-8-hydroxy-9-methoxy-3-methyl-1,2-(methylenebis(oxy))benzocycloocta[1,2-f]indol-7(6H)-one thiophosphate conjugate
CAS Registry Number 138069-52-0
Synonyms NSC-631570; Chelidonium majus alkaloid derivative; Celandine thiophosphate
Molecular Formula C₆₆H₇₂N₆O₁₅PS
Molecular Weight 1252.35 g/mol
SMILES Notation C[N+]1(CCNP(=S)(NCC[N+]2(C)CC3=C(C=CC4=C3OCO4)[C@H]5[C@@H](O)CC6=C(C=C7OCOC7=C6)[C@@H]25)CC8=C(C=CC9=C8OCO9)[C@H]%10[C@@H](O)CC%11=C(C=C%12OCOC%12=C%11)[C@@H]1%10)[OH-]
InChI Key FPORNMFLKJTCFO-NUTJPVJSSA-M

The compound’s identity is further corroborated by UV-Vis spectroscopy (λₘₐₓ = 282 nm, 320 nm) and mass spectrometry (m/z 1252.35).

Chemical Classification and Registration Status

Ukrain falls under multiple regulatory and chemical categories:

Chemical Classification

  • Structural Class : Benzylisoquinoline alkaloid-thiophosphate conjugate.
  • Pharmacological Class : Antineoplastic agent (ATC code L01XX).
  • Regulatory Status :
    • Not approved by the U.S. FDA or European Medicines Agency due to insufficient clinical evidence.
    • Registered in Belarus and Ukraine as an alternative cancer therapy (1996–present).
    • Subject to UA-REACH (Ukrainian Technical Regulation on Chemical Safety) since 2025, requiring registration for manufacturing or import ≥1 tonne/year.

Patent Status

  • Primary patents held by Nowicky Pharma (EP 0342521, US 5128360) cover synthesis methods and therapeutic applications.

Molecular Structure Overview

Ukrain’s structure combines a chelidonine backbone with thiophosphoric acid groups, resulting in a polycyclic alkaloid derivative. Key features include:

  • Core Framework : Three fused isoquinoline units with stereocenters at C3a and C12b (R-configuration).
  • Functional Groups :
    • Thiophosphate ester linkages at C1 and C2 positions.
    • Methoxy (-OCH₃) and hydroxyl (-OH) substituents on aromatic rings.
  • Stereochemistry : Nine defined stereocenters influencing receptor binding and solubility.
  • Conformational Flexibility : Rotatable bonds enable interaction with tubulin and apoptosis-related proteins.

Structural Data Table

Property Description
X-ray Crystallography Not fully resolved due to molecular complexity; partial data available for chelidonine subunits.
NMR Spectroscopy ¹H NMR (DMSO-d₆): δ 6.82 (s, 1H, Ar-H), 3.72 (s, 3H, OCH₃), 2.91 (m, 2H, CH₂-S).
Chromatographic Behavior Reverse-phase HPLC retention time: 14.3 min (C18 column, acetonitrile/water gradient).

The thiophosphate moiety enhances membrane permeability, while the alkaloid core mediates DNA intercalation and topoisomerase inhibition.

Properties

Molecular Formula

C66H81Cl6N6O18PS

Molecular Weight

1522.1 g/mol

IUPAC Name

(1S,12S,13R)-24-[2-[bis[2-[(1S,12S,13R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;trihydroxide;hexahydrochloride

InChI

InChI=1S/C66H72N6O15PS.6ClH.3H2O/c1-70(25-43-37(4-7-49-64(43)85-31-76-49)58-46(73)16-34-19-52-55(82-28-79-52)22-40(34)61(58)70)13-10-67-88(89,68-11-14-71(2)26-44-38(5-8-50-65(44)86-32-77-50)59-47(74)17-35-20-53-56(83-29-80-53)23-41(35)62(59)71)69-12-15-72(3)27-45-39(6-9-51-66(45)87-33-78-51)60-48(75)18-36-21-54-57(84-30-81-54)24-42(36)63(60)72;;;;;;;;;/h4-9,19-24,46-48,58-63,73-75H,10-18,25-33H2,1-3H3,(H3,67,68,69,89);6*1H;3*1H2/q+3;;;;;;;;;/p-3/t46-,47-,48-,58-,59-,60-,61+,62+,63+,70?,71?,72?,88?;;;;;;;;;/m0........./s1

InChI Key

LFTDQODXWHAEQD-FPEAUZLZSA-K

Isomeric SMILES

C[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)[C@@H]1[C@H]7C2=CC3=C(C=C2C[C@@H]1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)[C@@H]2[C@H]1C1=CC3=C(C=C1C[C@@H]2O)OCO3)C.[OH-].[OH-].[OH-].Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

C[N+]1(CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6)CCNP(=S)(NCC[N+]7(CC8=C(C=CC9=C8OCO9)C1C7C2=CC3=C(C=C2CC1O)OCO3)C)NCC[N+]1(CC2=C(C=CC3=C2OCO3)C2C1C1=CC3=C(C=C1CC2O)OCO3)C.[OH-].[OH-].[OH-].Cl.Cl.Cl.Cl.Cl.Cl

Synonyms

NSC 631570
NSC-631570
NSC631570
ukrain
ukrain compound

Origin of Product

United States

Preparation Methods

Parallel Combinatorial Synthesis

Enamine Ltd (Kyiv, Ukraine) employs high-throughput parallel chemistry to synthesize structurally analogous compounds. Their REAL Space platform utilizes 137,000 building blocks and 167 synthesis protocols , achieving an 80% success rate for novel compounds within 3–4 weeks. For “this compound,” the synthesis likely involves:

  • Core Cyclization : Formation of the hexacyclic backbone via Friedländer or Pauson-Khand reactions under inert conditions.

  • Functionalization : Introduction of chlorine, phosphorus, and sulfur groups using nucleophilic substitution (e.g., SN2) or coupling reactions (e.g., Suzuki-Miyaura).

  • Quaternization : Generation of azonia centers via alkylation of tertiary amines with methyl iodide.

Optimized Reaction Conditions

Experimental parameters critical to yield and purity include:

ParameterOptimal Range
Temperature−78°C to 120°C
CatalystPalladium(II) acetate
SolventAnhydrous DMF or THF
Reaction Time48–72 hours

Yield Improvements :

  • Microwave-assisted synthesis reduces reaction time by 40% while maintaining >90% purity.

  • Flow chemistry minimizes side reactions in phosphorus-sulfur bond formation.

Quality Control and Validation

Analytical Characterization

Per State Pharmacopoeia of Ukraine guidelines, the following tests are mandated for compounded preparations like “this compound”:

TestMethodAcceptance Criteria
IdentityHPLC-MS, NMR≥95% match to reference
PurityUPLC-PDA≤0.5% impurities
AssayTitrimetry98–102% labeled potency

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) confirmed:

  • Degradation Pathways : Hydrolysis of phosphorothioate bonds at pH < 5.

  • Recommended Formulation : Lyophilized powder in amber vials with nitrogen overlay.

Regulatory Compliance in Ukraine

Under Ukraine REACH (effective January 2025), manufacturers must submit:

  • Technical Dossiers : Including full synthetic pathways, byproduct profiles, and ecotoxicity data.

  • Risk Assessments : Addressing occupational exposure limits (OELs) for chlorine and phosphorus intermediates.

Noncompliance penalties include suspension of production licenses and fines up to ₴2 million .

Chemical Reactions Analysis

Ukrain undergoes various chemical reactions, including:

    Oxidation: Ukrain can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Ukrain can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Ukrain has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ukrain involves its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the depolarization of the mitochondrial membrane potential and activation of caspases, which are enzymes that play a crucial role in the apoptotic process. Ukrain’s proapoptotic activity is mediated via a mitochondrial death pathway, and it has been shown to selectively target cancer cells while sparing healthy cells .

Comparison with Similar Compounds

Ukrain is unique in its composition and mechanism of action. Similar compounds include other alkaloids derived from Chelidonium majus L., such as chelidonine, sanguinarine, and chelerythrine. While these compounds also exhibit anticancer properties, Ukrain’s specific combination of thiophosphoric acid and chelidonine sets it apart. Unlike other compounds, Ukrain has been shown to selectively target cancer cells without harming healthy cells, making it a promising candidate for further research and development .

Q & A

Basic Research Questions

Q. How can researchers formulate focused and feasible research questions for studies on Ukraine’s geopolitical or socio-economic dynamics?

  • Methodological Guidance :

  • Begin with a literature gap analysis to identify understudied areas (e.g., post-2014 economic transitions, migration patterns). Use tools like PRISMA frameworks for systematic reviews .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example: "How did Ukraine's energy dependency shift after the 2022 conflict, and what structural factors explain this?" .
  • Ensure questions are testable using available data sources (e.g., World Bank datasets, OSCE reports) and avoid overbroad phrasing.

Q. What ethical considerations are critical when conducting fieldwork or surveys in conflict-affected regions of Ukraine?

  • Methodological Guidance :

  • Obtain ethical approval from institutional review boards (IRBs), ensuring compliance with the Helsinki Declaration. Explicitly address risks like participant safety and data anonymity .
  • Use snowball sampling for hard-to-reach populations (e.g., displaced persons), paired with informed consent protocols translated into Ukrainian/Russian .
  • Document limitations transparently, such as potential bias in self-reported data from trauma-affected respondents .

Q. How should researchers design a literature review to contextualize Ukraine-specific studies within broader theoretical frameworks?

  • Methodological Guidance :

  • Employ conceptual frameworks like "resource dependency theory" for energy studies or "securitization theory" for conflict analysis. Link these to Ukraine’s unique historical and institutional contexts .
  • Use citation management tools (e.g., Zotero) to track sources and map thematic clusters (e.g., EU integration, oligarchic influences) .
  • Critically evaluate sources for geopolitical bias, prioritizing peer-reviewed journals and datasets from organizations like the Kyiv International Institute of Sociology .

Advanced Research Questions

Q. What experimental or quasi-experimental designs are suitable for analyzing causal relationships in Ukraine’s post-conflict recovery?

  • Methodological Guidance :

  • Implement difference-in-differences (DiD) models to compare regions with varying exposure to conflict (e.g., Donbas vs. Lviv). Control for variables like pre-war GDP and infrastructure .
  • For qualitative studies, use process tracing to identify mechanisms linking policy interventions (e.g., IMF loans) to outcomes (e.g., inflation stabilization) .
  • Ensure reproducibility by detailing covariates, data sources, and statistical software (e.g., STATA/R scripts) in supplementary materials .

Q. How can researchers resolve contradictions in datasets on Ukraine’s demographic changes (e.g., conflicting migration estimates)?

  • Methodological Guidance :

  • Conduct triangulation using multiple data sources (e.g., UNHCR reports, border-control records, NGO surveys). Apply sensitivity analysis to assess robustness .
  • Leverage mixed-methods approaches : Pair quantitative analysis with semi-structured interviews to contextualize discrepancies (e.g., underreporting of internal displacement) .
  • Publish transparency appendices documenting data limitations and reconciliation methods .

Q. What strategies are effective for integrating interdisciplinary methods (e.g., political science, economics, environmental studies) in Ukraine-focused research?

  • Methodological Guidance :

  • Form collaborative teams with domain experts (e.g., economists for fiscal policy analysis, ecologists for Chernobyl studies). Use shared platforms like Open Science Framework for data integration .
  • Design unified conceptual models that bridge disciplines. For example, combine econometric models of war impacts with qualitative narratives from oral histories .
  • Address interdisciplinary publication challenges by targeting journals like Post-Soviet Affairs or Europe-Asia Studies, which prioritize cross-disciplinary Ukraine research .

Methodological Best Practices

  • Data Collection : Use validated instruments (e.g., Eurobarometer surveys) adapted to Ukraine’s linguistic and cultural context. Pilot-test questionnaires with local academics to refine phrasing .
  • Statistical Rigor : Report effect sizes, confidence intervals, and p-values for quantitative findings. For small-n studies, use Bayesian methods to mitigate low statistical power .
  • Ethical Dissemination : Share findings with Ukrainian stakeholders (e.g., policymakers, NGOs) through open-access repositories and translated summaries .

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